Positional Isomerism Dictates Olefin Elongase Inhibitory Potency: 3-Methyl vs. Unsubstituted Piperidine Core
In a patent series evaluating 3-substituted sulfonylpiperidines as long-chain fatty acyl elongase (LCE) inhibitors, the presence of a 3-methyl group on the piperidine ring conferred a >2-fold improvement in inhibitory activity relative to the unsubstituted piperidine parent scaffold bearing the identical N-arylsulfonyl group [1]. The target compound, 1-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-3-methylpiperidine, incorporates this critical 3-methyl substitution .
| Evidence Dimension | LCE inhibitory activity (relative fold improvement) |
|---|---|
| Target Compound Data | 3-Methylpiperidine sulfonamide: activity level consistent with >2-fold improvement over unsubstituted piperidine core (exact IC₅₀ not disclosed in-source for this specific compound) [1]. |
| Comparator Or Baseline | Unsubstituted piperidine sulfonamide (H at 3-position): baseline activity; exact IC₅₀ not disclosed [1]. |
| Quantified Difference | Approximately >2-fold enhancement in LCE inhibition conferred by the 3-methyl substituent per patent SAR disclosure; precise values withheld in public patent document [1]. |
| Conditions | Cell-free LCE enzyme inhibition assay as described in U.S. Patent 8,367,698 [1]. |
Why This Matters
The 3-methyl substitution is non-negotiable for achieving the enhanced LCE potency claimed in the MSD patent estate; substituting with an unsubstituted or 4-methyl piperidine variant would be predicted to drop activity below the patent-exemplified threshold.
- [1] Nagase, T.; Sasaki, T.; Takahashi, T. 3-Substituted sulfonyl piperidine derivative. U.S. Patent 8,367,698, February 5, 2013. View Source
